Emoxypine

説明

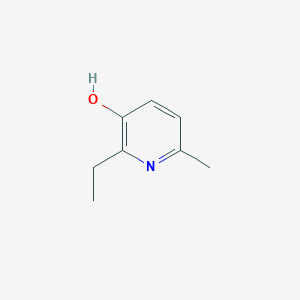

Chemical Structure and Properties 2-Ethyl-3-hydroxy-6-methylpyridine (CAS 2364-75-2) is a pyridine derivative with the molecular formula C₈H₁₁NO. It features a hydroxyl group at position 3, an ethyl group at position 2, and a methyl group at position 6 . Key physical properties include:

- Melting Point: 88–92°C

- Boiling Point: 280.6°C

- Solubility: Miscible in water, ethanol, and organic solvents .

Pharmacological Relevance This compound is notable for its dual pharmacophores:

3-Hydroxypyridine moiety: Confers antioxidant activity by scavenging reactive oxygen species (ROS) and reducing glutamate excitotoxicity .

Nicotinate moiety: Enhances microcirculation via vasodilation and supports NAD+ biosynthesis, critical for neuronal survival .

In preclinical studies, its nicotinate salt form (2-ethyl-3-hydroxy-6-methylpyridine nicotinate) demonstrated superior retinoprotective effects in rat models of retinal ischemia–reperfusion injury, outperforming standalone antioxidants and vasodilators .

特性

IUPAC Name |

2-ethyl-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGDYIGSCHWQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13258-59-8 (mono-hydrochloride) | |

| Record name | Emoxipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40178313 | |

| Record name | Emoxipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-75-2 | |

| Record name | Emoxipin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emoxipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emoxipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMOXYPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V247P5H4E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

エモキシピンは、さまざまな合成経路を通じて合成できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、2-メチル-3-ヒドロキシピリジンと臭化エチルを反応させることを含みます。 反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます 。 エモキシピンの工業生産方法は、同様の合成経路を使用しますが、高収率と純度を確保するために、大規模生産向けに最適化されています .

化学反応の分析

科学研究アプリケーション

エモキシピンは、幅広い科学研究アプリケーションを持っています。 化学において、それは抗酸化メカニズムと膜保護効果を研究するためのモデル化合物として使用されます。 生物学において、エモキシピンは、その潜在的な神経保護効果と心臓保護効果について調査されています。 医学において、それは脳虚血、心筋梗塞、および神経変性疾患などの状態の治療に使用されます。 さらに、エモキシピンは、さまざまな製品の安定性を維持するのに役立つ抗酸化特性のために、業界で使用されます.

科学的研究の応用

Neuroprotective Effects

One of the primary applications of 2-Ethyl-3-hydroxy-6-methylpyridine is its neuroprotective effect. Studies have shown that this compound can mitigate ischemic injuries in the retina. In a rat model of retinal ischemia-reperfusion, administration of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate significantly improved retinal microcirculation and reduced ischemic damage. The results indicated a marked increase in retinal blood flow and improved electroretinographic responses compared to control groups .

Table 1: Effects on Retinal Microcirculation

| Treatment | Median Perfusion Units | Statistical Significance |

|---|---|---|

| Control | 690 | - |

| Nicotinic Acid | 674 | p = 0.0002 |

| Emoxipine | 674 | p = 0.0002 |

| 2-Ethyl-3-hydroxy-6-methylpyridine | 747 | p = 0.0002 |

Cardiovascular Applications

The compound has also been explored for its cardiovascular benefits. It has been reported to enhance myocardial metabolism and improve blood circulation. Specifically, it has been noted for its antioxidant properties that help reduce oxidative stress, which is crucial in managing cardiovascular diseases .

In clinical settings, Mexidole has been used to treat conditions such as myocardial ischemia by improving the heart's energy metabolism and reducing the incidence of arrhythmias .

Retinal Ischemia Study

A study focused on the retinoprotective effects of 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrated that treatment led to significant improvements in retinal function post-ischemia. The study utilized various assessment techniques including ophthalmoscopy and laser Doppler flowmetry to measure outcomes .

Cardiovascular Application Study

In another study, the impact of Mexidole on patients with chronic ischemic heart disease was evaluated. The findings suggested that patients receiving this treatment showed improved exercise tolerance and reduced angina episodes compared to those on standard therapy alone .

作用機序

類似化合物との比較

Comparison with Similar Compounds

The retinoprotective efficacy of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has been compared to nicotinic acid, Emoxipine, and other 3-hydroxypyridine derivatives. Key findings are summarized below:

Table 1: Comparative Retinoprotective Effects in a Rat Ischemia–Reperfusion Model

| Compound | Dose (mg/kg) | Retinal Microcirculation (Perfusion Units) | b-Wave Amplitude (mV) | b/a Coefficient |

|---|---|---|---|---|

| Control | – | 760 (QL: 742; QU: 780) | 0.77 (QL: 0.57; QU: 1.01) | 2.18 (QL: 2.00; QU: 2.33) |

| Ischemia–Reperfusion | – | 352 (QL: 332; QU: 376) | 0.32 (QL: 0.27; QU: 0.50) | 1.02 (QL: 0.90; QU: 1.15) |

| 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate | 3.8 | 747 (QL: 693; QU: 760) | 0.77 (QL: 0.57; QU: 1.01) | 2.18 (QL: 2.00; QU: 2.33) |

| Nicotinic Acid | 2.0 | 690 (QL: 654; QU: 721) | 0.65 (QL: 0.50; QU: 0.80) | 1.85 (QL: 1.70; QU: 2.00) |

| Emoxipine | 2.0 | 674 (QL: 637; QU: 710) | 0.60 (QL: 0.45; QU: 0.75) | 1.78 (QL: 1.60; QU: 1.90) |

Mechanistic Comparison

Nicotinic Acid (Vitamin B3) Role: Precursor for NAD+/NADP+, essential for mitochondrial function and neuronal health . Limitations: Limited antioxidant capacity; monotherapy fails to fully restore retinal microcirculation or b-wave amplitude .

Emoxipine (3-Hydroxypyridine Derivative)

- Role : Antioxidant via Fe²⁺ chelation and ROS scavenging .

- Limitations : Lacks vasodilatory effects; minimal improvement in optic disc edema or hemorrhage resorption .

2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate

- Synergistic Action : Combines antioxidant (3-hydroxypyridine) and vasodilatory (nicotinate) properties.

- Key Advantages :

- Restores retinal microcirculation to near-control levels (747 vs. 352 perfusion units in untreated rats) .

- Normalizes electrophysiological parameters (b/a coefficient = 2.18 vs. 1.02 in untreated rats) .

- Prevents optic disc decoloration and hemorrhage .

Table 2: Molecular Targets and Pathways

生物活性

2-Ethyl-3-hydroxy-6-methylpyridine (EHMP) is a compound belonging to the class of 3-hydroxypyridines, which has garnered attention for its various biological activities, particularly in the fields of neuroprotection and retinoprotection. This article reviews the biological activity of EHMP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activity

EHMP has been primarily studied for its antioxidant , antiapoptotic , and neuroprotective properties. Its derivatives, such as 2-ethyl-3-hydroxy-6-methylpyridine-N-acetyltaurinate (EHMP-NAT), have shown promising results in preclinical studies.

- Antioxidant Activity : EHMP exhibits antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant defenses. This effect is crucial in mitigating oxidative stress, which is implicated in various neurodegenerative conditions and retinal diseases.

- Neuroprotection : Studies have demonstrated that EHMP can protect neurons from excitotoxicity induced by glutamate, a significant factor in neuronal damage associated with ischemia-reperfusion injury .

- Regulation of Apoptosis : EHMP influences apoptotic pathways by modulating the expression of key proteins such as caspase-3, NF-κB, and p53. In models of retinal ischemia-reperfusion injury, treatment with EHMP-NAT resulted in decreased expression of these pro-apoptotic markers compared to untreated controls .

Retinoprotective Effects

A significant study evaluated the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model of retinal ischemia-reperfusion. The findings indicated:

- Increased Retinal Microcirculation : The treatment group showed a median microcirculation level of 747 perfusion units compared to lower levels in control groups (690 perfusion units for nicotinic acid and 674 for Emoxipine) .

- Improved Electroretinography (ERG) Results : The b-wave amplitude and b/a ratio significantly increased in the EHMP-treated group, indicating enhanced retinal function post-treatment .

Gene Expression Analysis

A detailed analysis of gene expression changes highlighted:

| Group | Caspase-3 Expression | NF-κB p65 Expression | p53 Expression |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| Ischemia-Reperfusion | Increased | Increased | Increased |

| EHMP-NAT Treatment | Decreased (2.3x) | Decreased (1.6x) | Decreased (1.6x) |

| Emoxipine Treatment | Decreased (24.6%) | Decreased (1.3x) | Decreased (1.2x) |

This table summarizes the effects of pharmacological correction with EHMP-NAT compared to control groups under ischemic conditions .

Q & A

Q. What are the established synthetic routes for 2-ethyl-3-hydroxy-6-methylpyridine, and how do reaction conditions influence yield?

EHMP can be synthesized via hydrogenation of substituted pyridine derivatives. For example, methyl 2-vinyl-pyridine-6-carboxylate (86) undergoes catalytic hydrogenation with PtO₂ or palladium/activated charcoal to yield 2-ethylpiperidine-6-carboxylate (87), which can be further modified . Solvent-free conditions and solid catalysts (e.g., sodium ethoxide) improve atom efficiency in related pyridine syntheses . Key parameters include catalyst selection (PtO₂ vs. Pd/C), solvent systems (CH₂Cl₂/CH₃CN for Cu complex formation), and temperature control to avoid side reactions.

Q. What analytical methods are recommended for structural characterization of EHMP and its derivatives?

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substitution patterns, particularly the hydroxyl and ethyl groups. IR spectroscopy can identify O–H stretches (~3200 cm⁻¹) and aromatic C=C bonds.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (C₈H₁₁NO, MW 137.18 g/mol) .

- Chromatography : HPLC with UV detection (λ ~270 nm) or GC-MS for purity assessment, especially in pharmaceutical intermediates .

Q. How does EHMP function as an antioxidant in biochemical assays?

EHMP chelates Fe²⁺ ions and scavenges radicals like superoxide (O₂⁻) and hydroxyl (•OH), as demonstrated in retinal ischemia models. Assays include:

- DPPH Radical Scavenging : Measures reduction of DPPH absorbance at 517 nm.

- Lipid Peroxidation Inhibition : Quantifies malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay .

- Glutathione Peroxidase Activity : EHMP enhances endogenous antioxidant systems, increasing GSH/GSSG ratios .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating EHMP’s retinoprotective effects in vivo?

- Animal Models : Use Wistar rats (225–275 g) with induced retinal ischemia-reperfusion injury via intraocular pressure elevation (e.g., 110 mmHg for 45 minutes). Post-reperfusion, administer EHMP (3.8 mg/kg) and assess outcomes at 72 hours .

- Functional Metrics :

- Electroretinography (ERG) : Measure α-wave (photoreceptor activity) and β-wave (bipolar/Müller cell activity) amplitudes. EHMP restores β-wave amplitude by >2-fold (p=0.0022) and improves β/α coefficients (p=0.0002) .

- Laser Doppler Flowmetry (LDF) : Monitor retinal microcirculation; EHMP reduces vascular spasm and hemorrhage .

Q. How can researchers resolve contradictions in EHMP’s efficacy across different disease models?

Discrepancies may arise from:

- Dose-Dependent Effects : In Chagas disease models, EHMP derivatives (e.g., nifurtimox) require precise dosing to balance efficacy and toxicity .

- Model Specificity : Retinal ischemia models show stronger antioxidant responses compared to neuronal excitotoxicity models. Validate via NMDA receptor inhibition assays and Ca²⁺ flux measurements .

- Pharmacokinetics : Adjust administration routes (intravenous vs. intraperitoneal) to optimize bioavailability, as EHMP’s hydrophilicity limits blood-brain barrier penetration .

Q. What methodologies are used to study EHMP’s interactions with biological targets (e.g., NMDA receptors)?

- Molecular Docking : Simulate EHMP binding to NMDA receptor subunits (e.g., GluN2B) using software like AutoDock Vina. Validate with site-directed mutagenesis .

- Calcium Imaging : Use Fluo-4 AM dye in retinal ganglion cells to quantify EHMP’s inhibition of glutamate-induced Ca²⁺ influx .

- Western Blotting : Assess downstream targets (e.g., Bcl-2, caspase-3) to confirm antiapoptotic effects in ischemia-reperfusion models .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。